molecular formula C27H28N4O4S3 B2359245 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 449770-17-6

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2359245
CAS No.: 449770-17-6
M. Wt: 568.73
InChI Key: JNHRCIYCQNRUDY-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H28N4O4S3 and its molecular weight is 568.73. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Metabolic Stability

  • The compound is related to phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. Similar compounds have shown potent inhibition of PI3Kα and mTOR in vitro and in vivo, with modifications made to improve metabolic stability and reduce deacetylation in hepatocytes (Stec et al., 2011).

Antimicrobial and Antifungal Properties

  • Related thieno[2,3-c]pyridine derivatives have been explored for their antimicrobial and antifungal properties. For instance, certain derivatives have shown activity against gram-positive and gram-negative bacteria as well as various fungal strains (Patel & Patel, 2015).

Anticancer Potential

  • Some benzothiazol-2-ylthio and related derivatives have been evaluated for their anticancer activities, with certain compounds demonstrating significant potential in inhibiting the growth of human tumor cells (Ostapiuk, Frolov, & Matiychuk, 2017).

Role in Supramolecular Chemistry

  • N-(thiazol-2-yl)benzamide derivatives, which are structurally similar, have been synthesized and investigated for their gelation behavior, shedding light on the role of non-covalent interactions in such processes (Yadav & Ballabh, 2020).

Synthesis and Characterization

  • Various methods have been developed for the synthesis of related compounds, highlighting the diverse chemical properties and potential applications of these derivatives in medicinal chemistry (Rao et al., 1994).

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S3/c1-4-31(5-2)38(34,35)19-12-10-18(11-13-19)25(33)29-27-24(26-28-21-8-6-7-9-22(21)36-26)20-14-15-30(17(3)32)16-23(20)37-27/h6-13H,4-5,14-16H2,1-3H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHRCIYCQNRUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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